molecular formula C14H17ClN2O3S B2823053 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1396847-11-2

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2823053
CAS No.: 1396847-11-2
M. Wt: 328.81
InChI Key: JFIVBDZCLQKPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of aryl sulfonamides that have been identified as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4) . The CXCR4/CXCL12 (SDF-1) axis plays a critical role in physiological processes and is a well-known therapeutic target due to its involvement in facilitating cancer metastasis by promoting the homing of tumor cells to metastatic sites, angiogenesis, and cell survival . Compounds with this core structural motif are investigated for their ability to disrupt the CXCR4/CXCL12 interaction, thereby potentially blocking or delaying the metastatic process . This compound features a benzenesulfonamide core, a structure frequently explored in the development of CXCR4 inhibitors . Its molecular structure includes a 1-methyl-1H-pyrrol-2-yl group connected via a hydroxyethyl linker, a feature designed to mimic pharmacophores found in other active sulfonamide-based antagonists . Research into similar analogs has demonstrated high potency in binding affinity assays (with IC50 values reported in the nanomolar range) and has shown efficacy in functional assays, such as the Matrigel invasion assay, where they can achieve a complete blockade of cancer cell invasion at low concentrations . This makes it a valuable tool for researchers studying the mechanisms of cancer metastasis, immune cell trafficking, and for screening novel therapeutic agents targeting the CXCR4 pathway. The product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-10-11(15)5-3-7-14(10)21(19,20)16-9-13(18)12-6-4-8-17(12)2/h3-8,13,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIVBDZCLQKPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide ()

  • Molecular Formula: C₁₇H₁₆ClNO₄S₂
  • Molecular Weight : 397.888 g/mol
  • Substituents : Combines furyl (oxygen-containing) and thienyl (sulfur-containing) groups.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Molecular Weight : 589.1 g/mol (M+1)
  • Substituents: Features a pyrazolopyrimidine core linked to a fluorophenyl-chromenone system.
  • Key Differences : The larger, fused heterocyclic system and additional fluorine atoms likely increase hydrophobicity and metabolic stability compared to the simpler pyrrole-substituted target compound. The melting point (175–178°C) suggests higher crystallinity, possibly due to extended π-stacking .

Tocolytic Agent KUR-1246 ()

  • Structure : A sulfate salt with a hydroxyethylphenyl-substituted tetrahydronaphthalene system.

Physicochemical and Functional Comparisons

Property Target Compound Compound Compound
Molecular Weight ~380–400 g/mol (estimated) 397.888 g/mol 589.1 g/mol
Heterocyclic Substituent 1-Methyl-1H-pyrrol-2-yl 2-Furyl + 2-Thienyl Pyrazolo[3,4-d]pyrimidine
Electron-Withdrawing Groups 3-Chloro, 2-methyl 3-Chloro, 2-methyl 5-Fluoro, 3-fluorophenyl
Hydrogen Bonding Capacity Hydroxyl, sulfonamide Hydroxyl, sulfonamide Amino, sulfonamide, carbonyl
Potential Applications Not reported Not reported Kinase inhibition (inferred)

Key Observations :

Research Findings and Implications

  • Structural Analysis : Compounds like those in and are often characterized via X-ray crystallography using SHELX software, which is widely employed for small-molecule refinement .
  • Biological Relevance : Sulfonamide derivatives with heterocyclic substituents (e.g., pyrazolo[3,4-d]pyrimidine in ) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s pyrrole group could modulate selectivity for such targets.
  • Synthetic Challenges : The hydroxyethyl side chain in these compounds may introduce stereochemical complexity, requiring precise reaction conditions to control diastereomer formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide?

  • Methodology : Synthesis involves multi-step reactions, starting with chlorination of an aniline derivative using agents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Subsequent steps include coupling the sulfonamide group with the hydroxy-pyrrole ethyl moiety via nucleophilic substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used, with triethylamine (TEA) as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometry and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure using SHELXL software for refinement, particularly for verifying stereochemistry and hydrogen bonding patterns .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and 2D techniques (COSY, HSQC) confirm connectivity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%) and detect degradation products .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C).
  • Solubility studies : Use shake-flask methods in PBS, DMSO, or ethanol to guide formulation strategies .
  • LogP measurement : Employ octanol-water partitioning via HPLC retention time correlation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?

  • Methodology :

  • Functional group modulation : Replace the chloro group with fluoro or methoxy to assess electronic effects on receptor binding .
  • Bioisosteric replacement : Substitute the pyrrole ring with thiophene or furan to evaluate heterocyclic contributions to potency .
  • In vitro assays : Test antimicrobial activity (MIC against S. aureus, E. coli) or anticancer activity (IC₅₀ in MTT assays) across derivatives .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodology :

  • Batch consistency : Verify compound purity and stereochemistry via chiral HPLC to rule out enantiomeric impurities .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .

Q. What computational methods predict this compound's interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Model binding to homology-built protein structures (e.g., COX-2, EGFR) using force fields like AMBER .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (GROMACS) to identify key residues for mutagenesis studies .
  • QSAR models : Train on datasets of related sulfonamides to predict ADMET properties .

Q. What analytical challenges arise in detecting degradation products under stressed conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions, then profile degradation via UPLC-QTOF-MS .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.